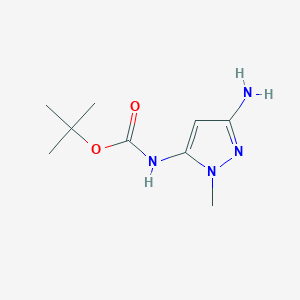![molecular formula C10H8ClF3O B6230040 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one CAS No. 139297-83-9](/img/no-structure.png)
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one” is a chemical compound with the CAS Number: 139297-83-9 . It has a molecular weight of 236.62 . The IUPAC name for this compound is 1-chloro-3-[3-(trifluoromethyl)phenyl]acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 41-44 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is widely used in scientific research. It is a useful reagent in organic synthesis and is used to prepare a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other compounds, such as fluorinated polymers and polyols. This compound has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of chiral compounds, such as enantiomers and diastereomers.
Wirkmechanismus
The mechanism of action of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is not fully understood. It is thought to be a nucleophile that can react with electrophiles, such as carbonyl groups, to form covalent bonds. It can also act as a Lewis acid, which can react with bases, such as amines, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known to be toxic in high concentrations, but its effects at lower concentrations are not known. It has been shown to have some antioxidant activity, but its effects on other biochemical and physiological processes are not known.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it is soluble in many organic solvents. However, this compound can be toxic in high concentrations and its effects on other biochemical and physiological processes are not known.
Zukünftige Richtungen
The potential future directions for the use of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done into its use as a reagent in organic synthesis, as well as its potential applications in the synthesis of chiral compounds. Further research could also be done into its use as a starting material for the synthesis of other compounds, such as fluorinated polymers and polyols. Finally, research could be done into its potential applications in the production of pharmaceuticals and agrochemicals.
Synthesemethoden
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one can be synthesized using a variety of methods. The most common method is the reaction of 3-chloropropan-2-one with trifluoromethylphenylmagnesium bromide. This reaction is carried out in the presence of a base, such as potassium carbonate, and the product is then isolated by distillation. Another synthesis method involves the reaction of 3-chloropropan-2-one with trifluoromethylphenylmagnesium chloride in the presence of a base, such as potassium carbonate, and the product is then isolated by distillation.
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base to form the intermediate 3-(trifluoromethyl)phenylpropan-1-ol. This intermediate is then chlorinated using thionyl chloride to yield the final product.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "chloroacetone", "base", "thionyl chloride" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)benzaldehyde is reacted with chloroacetone in the presence of a base, such as potassium carbonate, to form the intermediate 3-(trifluoromethyl)phenylpropan-1-ol.", "Step 2: The intermediate is then chlorinated using thionyl chloride in the presence of a base, such as pyridine, to yield 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one." ] } | |
CAS-Nummer |
139297-83-9 |
Molekularformel |
C10H8ClF3O |
Molekulargewicht |
236.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



